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Compound of Interest

Compound Name: 5-Methylisophthalic acid

Cat. No.: B1293911 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of 5-Methylisophthalic acid and its dimethyl and diethyl

ester derivatives. This guide provides a comparative analysis of their FT-IR, ¹H NMR, ¹³C NMR,

and Mass Spectrometry data, supported by detailed experimental protocols.

5-Methylisophthalic acid and its ester derivatives are important intermediates in the synthesis

of various organic compounds, including pharmaceuticals and polymers. A thorough

understanding of their spectroscopic properties is crucial for their identification,

characterization, and quality control. This guide presents a comparative analysis of the key

spectroscopic features of 5-methylisophthalic acid, dimethyl 5-methylisophthalate, and

diethyl 5-methylisophthalate.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-methylisophthalic acid and

its ester derivatives. The data for the ester derivatives are based on closely related structures

and established spectroscopic principles, providing a reliable reference for their

characterization.
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Compound
O-H Stretch
(acid) (cm⁻¹)

C=O Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

5-

Methylisophthalic

acid

3300-2500

(broad)
~1710 ~1300 ~3100-3000

Dimethyl 5-

methylisophthala

te

- ~1730 ~1250 ~3100-3000

Diethyl 5-

methylisophthala

te

- ~1725 ~1250 ~3100-3000

The most significant difference in the FT-IR spectra is the presence of a very broad O-H

stretching band for 5-methylisophthalic acid, characteristic of the carboxylic acid functional

group, which is absent in its ester derivatives. The C=O stretching frequency is slightly higher

in the esters compared to the acid.

¹H NMR Spectroscopic Data (Chemical Shifts, δ ppm)
Compound

Aromatic-H
(s)

Aromatic-H
(s)

Aromatic-H
(s)

Methyl-H
(Ar-CH₃) (s)

Ester Alkyl-
H

5-

Methylisophth

alic acid (in

DMSO-d₆)

~8.4 ~8.1 - ~2.4 -

Dimethyl 5-

methylisophth

alate (in

CDCl₃)

~8.6 ~8.2 - ~2.5 ~3.9 (s, 6H)

Diethyl 5-

methylisophth

alate (in

CDCl₃)

~8.6 ~8.2 - ~2.5
~4.4 (q, 4H),

~1.4 (t, 6H)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1293911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the ¹H NMR spectra, the key differentiators are the signals corresponding to the alkyl groups

of the esters. Dimethyl 5-methylisophthalate shows a singlet for the two equivalent methoxy

groups, while diethyl 5-methylisophthalate exhibits a quartet and a triplet for the ethoxy groups.

The chemical shifts of the aromatic and methyl protons are similar across the three

compounds.

¹³C NMR Spectroscopic Data (Chemical Shifts, δ ppm)
Compoun
d

C=O
Aromatic
C-O

Aromatic
C-q

Aromatic
C-H

Methyl
(Ar-CH₃)

Ester
Alkyl-C

5-

Methylisop

hthalic acid

(in DMSO-

d₆)

~167 - ~139, ~131 ~134, ~130 ~21 -

Dimethyl 5-

methylisop

hthalate (in

CDCl₃)

~166 ~131 ~140, ~131 ~134, ~129 ~21 ~52

Diethyl 5-

methylisop

hthalate (in

CDCl₃)

~165 ~131 ~140, ~131 ~134, ~129 ~21 ~61, ~14

The ¹³C NMR spectra are distinguished by the presence of signals for the ester alkyl carbons in

the derivatives. The carbonyl carbon signal in the esters is shifted slightly upfield compared to

the carboxylic acid.

Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragments

5-Methylisophthalic acid 180 163 [M-OH]⁺, 135 [M-COOH]⁺

Dimethyl 5-methylisophthalate 208
177 [M-OCH₃]⁺, 149 [M-

COOCH₃]⁺

Diethyl 5-methylisophthalate 236
191 [M-OC₂H₅]⁺, 163 [M-

COOC₂H₅]⁺

Mass spectrometry provides clear evidence of the molecular weight of each compound. The

fragmentation patterns are also distinct, with the esters showing characteristic losses of the

alkoxy groups (e.g., -OCH₃ or -OC₂H₅).

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by

placing the solid sample directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum.

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is added.
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Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0

to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm.

Data Analysis: The chemical shifts, integration (for ¹H NMR), and multiplicity of the signals

are analyzed to determine the structure of the molecule.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS). For GC-MS, the sample is typically dissolved in a volatile organic solvent.

Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample

molecules are bombarded with high-energy electrons to form molecular ions and fragment

ions. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often

used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at

different m/z values. The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
methylisophthalic acid and its derivatives.
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Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

5-Methylisophthalic Acid or Ester Derivative

Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) KBr Pellet Preparation (FT-IR)

NMR Spectroscopy
(¹H & ¹³C) Mass Spectrometry FT-IR Spectroscopy

Functional Group IdentificationStructural Elucidation Molecular Weight and Fragmentation Analysis

Comparative Analysis and Characterization

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of 5-methylisophthalic acid and its

esters.

To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Methylisophthalic
Acid and Its Ester Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293911#spectroscopic-comparison-of-5-
methylisophthalic-acid-and-its-ester-derivatives]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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